

5-Propylisoxazole-3-carboxylic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Propylisoxazole-3-carboxylic acid

Cat. No.: B1587066

[Get Quote](#)

An In-depth Technical Guide to 5-Propylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Propylisoxazole-3-carboxylic acid**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, molecular structure, a plausible synthetic route, and its potential applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

5-Propylisoxazole-3-carboxylic acid is a specialty chemical primarily utilized in research and development.^[1] Its core structure features an isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position.

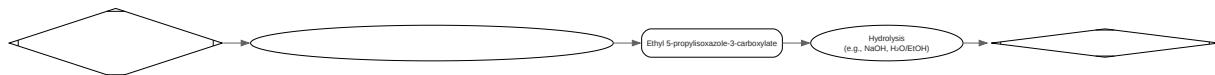
CAS Number: 89776-75-0^{[1][2]}

Molecular Attributes

A summary of the key molecular attributes for **5-Propylisoxazole-3-carboxylic acid** is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NO ₃	[1]
Molecular Weight	155.15 g/mol	[1]
Canonical SMILES	CCCC1=CC(=NO1)C(=O)O	[1]
InChI	1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)8-11-5/h4H,2-3H2,1H3,(H,9,10)	
Physical Form	Solid	

Structural Representation


The two-dimensional structure of **5-Propylisoxazole-3-carboxylic acid** is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of **5-Propylisoxazole-3-carboxylic acid**.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **5-Propylisoxazole-3-carboxylic acid** is not readily available in published literature, a plausible and efficient synthetic route can be conceptualized based on established methods for the preparation of isoxazole-3-carboxylic acids. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by hydrolysis of the resulting ester.

The proposed synthesis workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Propylisoxazole-3-carboxylic acid**.

Detailed Experimental Protocol (Proposed)

The following protocol is a predictive guide based on analogous syntheses. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

- To a stirred solution of 1-pentyne in an appropriate solvent (e.g., dichloromethane), add ethyl 2-chloro-2-oxoacetate and a mild base (e.g., triethylamine) at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford ethyl 5-propylisoxazole-3-carboxylate.

Step 2: Hydrolysis to **5-Propylisoxazole-3-carboxylic acid**

- The ethyl 5-propylisoxazole-3-carboxylate is dissolved in a mixture of ethanol and water.
- An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for a few hours.
- After cooling to room temperature, the ethanol is removed under reduced pressure.

- The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.
- The solid product is collected by filtration, washed with cold water, and dried to yield **5-Propylisoxazole-3-carboxylic acid**.

Spectroscopic Characterization (Predicted)

Although experimental spectra for **5-Propylisoxazole-3-carboxylic acid** are not publicly available, its spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.[\[3\]](#)[\[4\]](#)

¹H and ¹³C NMR Spectroscopy

The predicted NMR data provides a valuable reference for the structural confirmation of synthesized **5-Propylisoxazole-3-carboxylic acid**.[\[5\]](#)[\[6\]](#)

Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10-12	Broad Singlet	1H	Carboxylic Acid (-COOH)
~6.5	Singlet	1H	Isoxazole Ring Proton (C4-H)
~2.8	Triplet	2H	Methylene Group (-CH ₂ -CH ₂ -CH ₃)
~1.7	Sextet	2H	Methylene Group (-CH ₂ -CH ₂ -CH ₃)
~1.0	Triplet	3H	Methyl Group (-CH ₂ -CH ₂ -CH ₃)

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
~165-170	Carboxylic Acid Carbonyl (C=O)
~170	Isoxazole Ring Carbon (C5)
~160	Isoxazole Ring Carbon (C3)
~100	Isoxazole Ring Carbon (C4)
~28	Methylene Carbon (-CH ₂ -CH ₂ -CH ₃)
~22	Methylene Carbon (-CH ₂ -CH ₂ -CH ₃)
~13	Methyl Carbon (-CH ₂ -CH ₂ -CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and isoxazole functionalities.[\[3\]](#)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3300-2500 (broad)	O-H stretch of carboxylic acid
~1700	C=O stretch of carboxylic acid
~1600	C=N stretch of isoxazole
~1450	C-H bend
~1200	C-O stretch of carboxylic acid

Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[\[7\]](#) Derivatives of isoxazole carboxylic acids have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[\[7\]](#)[\[8\]](#)

While specific biological activities for **5-Propylisoxazole-3-carboxylic acid** have not been extensively reported, its structural features suggest its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid moiety allows for straightforward derivatization, such as the formation of amides and esters, enabling the exploration of structure-activity relationships in drug discovery programs.^[7]

The propyl group provides a lipophilic character that can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

5-Propylisoxazole-3-carboxylic acid represents a valuable chemical entity for researchers in the pharmaceutical and life sciences. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential as a building block in drug discovery. The predictive spectroscopic data included herein will aid in the characterization and quality control of this compound in a research setting. As the exploration of novel chemical matter continues to be a cornerstone of therapeutic innovation, compounds like **5-Propylisoxazole-3-carboxylic acid** will undoubtedly play a significant role in the development of the next generation of medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 5-PROPYL-ISOXAZOLE-3-CARBOXYLIC ACID | 89776-75-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 5-Propylisoxazole-4-carboxylic Acid [benchchem.com]
- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Propylisoxazole-3-carboxylic acid CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587066#5-propylisoxazole-3-carboxylic-acid-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com